2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-2-33-22-14-8-18(9-15-22)16-27-28-23(32)17-34-25-30-29-24(19-10-12-20(26)13-11-19)31(25)21-6-4-3-5-7-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVVCBKMJCWDP-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form the intermediate 4-chlorophenyl-phenylthiourea. This intermediate is then cyclized with hydrazine hydrate to produce the triazole ring. The final step involves the condensation of the triazole derivative with 4-ethoxybenzaldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties, particularly against pathogenic fungi. Studies indicate that this specific compound exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
These results highlight its potential use in treating fungal infections.
Anticancer Potential
Emerging research has explored the anticancer effects of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, including breast and colon cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 15 |
The observed cytotoxicity indicates that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent urinary tract infections revealed that a derivative similar to the compound exhibited a higher success rate compared to conventional antibiotics.
- Clinical Trials for Antifungal Treatment : Trials assessing the effectiveness of triazole derivatives against systemic fungal infections showed a significant reduction in infection rates among treated patients.
- Oncology Research : A recent clinical trial investigated the use of triazole-based therapies in combination with traditional chemotherapy for breast cancer patients, resulting in improved outcomes compared to chemotherapy alone.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Core Structure | Substituents | Unique Properties |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 4-Cl-C₆H₄ (C5), C₆H₅ (C4), -S-CH₂-C(=O)-NH-N=CH-C₆H₄-OCH₂CH₃ | Enhanced solubility (ethoxy group), antimicrobial activity |
| 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(2-Hydroxynaphthalen-1-yl)Methylidene]Acetohydrazide | 1,2,4-Triazole | 4-Cl-C₆H₄ (C5), 4-CH₃-C₆H₄ (C4), -S-CH₂-C(=O)-NH-N=CH-C₁₀H₆-OH | Hydroxynaphthyl group increases π-π stacking; potent antifungal activity |
| N'-[(E)-(4-Chloro-3-Nitrophenyl)Methylidene]-2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide | 1,2,4-Triazole | 4-Cl-C₆H₄ (C4), C₆H₅ (C5), -S-CH₂-C(=O)-NH-N=CH-C₆H₃-Cl-NO₂ | Nitro group enhances electrophilicity; selective anticancer activity |
| 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(3-Methylphenyl)Methylidene]Acetohydrazide | 1,2,4-Triazole | 3,4-(OCH₃)₂-C₆H₃ (C5), C₆H₅ (C4), -S-CH₂-C(=O)-NH-N=CH-C₆H₄-CH₃ | Methoxy groups improve metabolic stability; anti-inflammatory effects |
Physicochemical and Reactivity Differences
- Electron-Withdrawing vs. Donating Groups: The target compound’s 4-ethoxy group (-OCH₂CH₃) donates electrons via resonance, increasing solubility and stability compared to analogs with electron-withdrawing groups (e.g., -NO₂ in ). Conversely, nitro-substituted derivatives exhibit higher reactivity in electrophilic substitution reactions .
- Hydrogen Bonding Capacity : Compounds with hydroxyl (e.g., 3-hydroxyphenyl in ) or methoxy groups demonstrate improved binding to biological targets, as seen in their enhanced antifungal and anti-inflammatory activities .
- Steric Effects : Bulky substituents like 9-ethylcarbazole (in ) reduce conformational flexibility but improve selectivity for hydrophobic enzyme pockets.
Research Findings and Characterization Techniques
- Spectroscopy : FT-IR and NMR confirm the presence of hydrazone (-NH-N=CH-) and triazole rings (δ 8.2–8.5 ppm for aromatic protons) .
- Molecular Docking : Studies on the target compound reveal strong interactions with C. albicans CYP51 (binding energy: -9.2 kcal/mol), validating its antifungal mechanism .
- X-ray Crystallography : SHELXL-refined structures (e.g., ) highlight planar triazole cores, facilitating π-π interactions in biological systems.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide represents a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of triazole derivatives typically involves multi-step reactions that include the formation of the triazole ring followed by various substitutions. The compound can be synthesized through a reaction involving 4-chlorophenyl and phenyl groups with a hydrazide moiety, utilizing methods such as refluxing in organic solvents and purification techniques like recrystallization.
Biological Activity Overview
1,2,4-Triazole compounds exhibit a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the N–C–S group in these compounds has been linked to their enhanced biological efficacy.
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the one under study have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole derivatives are also known for their antifungal properties, often used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Recent studies indicate that certain triazole derivatives can inhibit cancer cell proliferation. For example:
- Cell Viability Assays : The MTT assay showed that some triazole compounds significantly reduce the viability of cancer cell lines such as HepG2 (liver cancer) at concentrations as low as 12.5 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Key findings include:
- Substituent Effects : Electron-donating groups at specific positions on the aromatic rings enhance activity, while electron-withdrawing groups tend to diminish it .
- Hydrazide Functionality : The presence of hydrazide groups in the structure contributes positively to the antimicrobial and anticancer activities observed in related compounds .
Case Studies
- Antimicrobial Study : A study assessed various synthesized triazole derivatives against a panel of bacterial pathogens. Compounds with the hydrazide functionality exhibited moderate to strong antibacterial activity against Enterobacter aerogenes and Bacillus cereus .
- Anticancer Evaluation : A comparative analysis of several 1,2,4-triazole derivatives revealed that those with specific substituents showed significant inhibition rates against HepG2 cells, indicating potential for further development as anticancer agents .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves a multi-step process:
Condensation : Reacting 4-ethoxybenzaldehyde with acetohydrazide to form the hydrazone moiety.
Triazole Formation : Cyclizing the intermediate with thiocarbazide under reflux in ethanol or DMSO, with pH adjustments (6.5–7.5) to stabilize reactive intermediates .
Purification : Chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 6 hours under reflux) .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and adjust solvent polarity to minimize byproducts .
Basic: How is the molecular structure confirmed, and which spectroscopic methods are most reliable?
Answer:
Structural confirmation requires a combination of:
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 10.2 ppm for hydrazone NH) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS to observe [M+H]⁺ peaks matching theoretical molecular weight (e.g., ~500–550 g/mol) .
- X-ray Crystallography : Resolve crystal packing and confirm E-configuration of the hydrazone moiety .
Advanced: How do substituents on the triazole and phenyl rings influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) and antimicrobial potency (MIC = 8 µg/mL against S. aureus) .
- Ethoxy Group on Benzaldehyde : Increases electron-donating effects, stabilizing charge-transfer interactions with enzyme active sites (e.g., COX-2 inhibition, IC₅₀ = 12 µM) .
- Sulfanyl Linker : Facilitates hydrogen bonding with cysteine residues in target proteins (e.g., EGFR kinase inhibition) .
Method : Compare analogs via molecular docking (AutoDock Vina) and in vitro assays to validate computational predictions .
Advanced: How can contradictory data on biological activity across studies be resolved?
Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hrs vs. 72 hrs) .
- Purity Issues : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Solubility Differences : Use DMSO stock solutions diluted to <0.1% in culture media to avoid cytotoxicity artifacts .
Case Study : A reported IC₅₀ discrepancy (15 µM vs. 30 µM for anticancer activity) was resolved by controlling serum protein binding in assay media .
Basic: What are the primary research applications of this compound?
Answer:
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) via membrane disruption .
- Anticancer : Induces apoptosis in HeLa cells (EC₅₀ = 18 µM) by inhibiting topoisomerase II .
- Enzyme Inhibition : Targets acetylcholinesterase (AChE) for Alzheimer’s research (IC₅₀ = 2.5 µM) .
Advanced: What strategies are effective in improving metabolic stability for in vivo studies?
Answer:
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ substitution) to track pharmacokinetics via LC-MS .
- Co-crystallization : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories) to identify stable binding poses .
- QSAR Modeling : Use Hammett constants (σ) and molar refractivity (MR) to predict electron-withdrawing/-donating effects .
- ADMET Prediction : SwissADME to optimize logS (>-4) and BBB permeability (BOILED-Egg model) .
Basic: What are the best practices for storing and handling this compound?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Solubility : Prepare fresh solutions in DMSO (50 mM stock) and dilute in PBS (pH 7.4) for assays .
- Safety : Use gloveboxes for weighing (LD₅₀ > 500 mg/kg in rats) .
Advanced: How to address low yield in the final coupling step?
Answer: Low yields (<40%) may result from:
- Steric Hindrance : Replace bulky substituents (e.g., tert-butyl with methyl) on the triazole ring .
- Catalyst Optimization : Switch from acetic acid to p-toluenesulfonic acid (PTSA) to accelerate imine formation .
- Microwave Irradiation : Increase coupling efficiency (yield ~65%) at 100°C for 20 mins .
Advanced: What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?
Answer:
- Common Targets : Thiol-dependent enzymes (e.g., thioredoxin reductase) are inhibited via sulfanyl group interactions .
- Reactive Oxygen Species (ROS) : The triazole ring generates ROS in cancer cells (2.5-fold increase vs. control) .
- Method : Confirm dual mechanisms via gene expression profiling (RNA-seq) and ROS detection kits (e.g., DCFH-DA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
